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molecular formula C28H26O2 B1587751 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol CAS No. 808-12-8

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

Cat. No. B1587751
M. Wt: 394.5 g/mol
InChI Key: YOCSNHRJFCUGEU-UHFFFAOYSA-N
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Patent
US05759736

Procedure details

0.04 g of acetic acid was added to 35.98 g of isopropyl alcohol, and 4.02 g of 4-methylbenzophenone was dissolved therein. To this solution, ultraviolet rays were irradiated by a high pressure mercury lamp (UVL-100HA, manufactured by Riko Kagaku Sangyo K.K.) to carry out the reaction for 4 hours. After the reaction, the solvent was distilled off to obtain 3.99 g of 1,2-bis(p-methylphenyl)-1,2-diphenyl-1,2-ethanediol (compound (C1)).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
35.98 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1>C(O)(=O)C.C(O)(C)C>[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)([OH:7])[C:6]([C:5]2[CH:14]=[CH:15][C:2]([CH3:1])=[CH:3][CH:4]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[OH:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
0.04 g
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
35.98 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
To this solution, ultraviolet rays were irradiated by a high pressure mercury lamp (UVL-100HA, manufactured by Riko Kagaku Sangyo K.K.)
CUSTOM
Type
CUSTOM
Details
the reaction for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C(O)(C1=CC=CC=C1)C1=CC=C(C=C1)C)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.99 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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